molecular formula C11H10N2O3 B11889673 Benzyl oxazol-5-ylcarbamate

Benzyl oxazol-5-ylcarbamate

Cat. No.: B11889673
M. Wt: 218.21 g/mol
InChI Key: LKXXNDBECNPKJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl oxazol-5-ylcarbamate typically involves the reaction of benzylamine with oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

benzyl N-(1,3-oxazol-5-yl)carbamate

InChI

InChI=1S/C11H10N2O3/c14-11(13-10-6-12-8-16-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14)

InChI Key

LKXXNDBECNPKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CO2

Origin of Product

United States

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